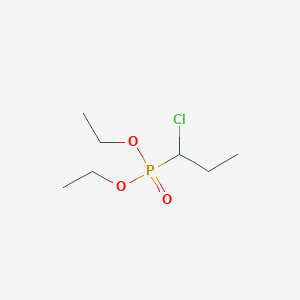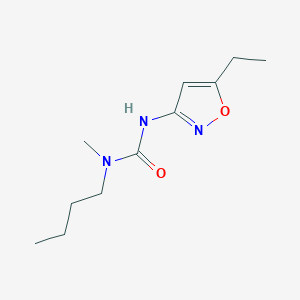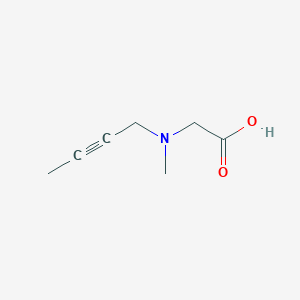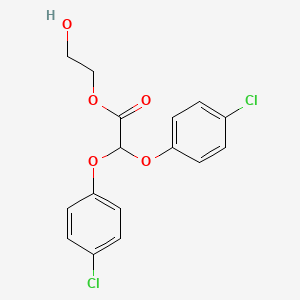
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is an organic compound with the molecular formula C14H12Cl2O5. This compound is known for its unique chemical structure, which includes two 4-chlorophenoxy groups attached to an acetic acid moiety, esterified with 2-hydroxyethyl. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester typically involves the esterification of bis(4-chlorophenoxy)acetic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chlorine atoms in the 4-chlorophenoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of bis(4-chlorophenoxy)acetic acid.
Reduction: Formation of bis(4-chlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenoxy)acetic acid: Similar structure but lacks the esterified 2-hydroxyethyl group.
4-Chlorophenoxyacetic acid: Contains only one 4-chlorophenoxy group.
2-Hydroxyethyl acetate: Lacks the chlorophenoxy groups.
Uniqueness
Acetic acid, bis(4-chlorophenoxy)-, 2-hydroxyethyl ester is unique due to the presence of two 4-chlorophenoxy groups and the esterified 2-hydroxyethyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications.
Properties
CAS No. |
58038-59-8 |
|---|---|
Molecular Formula |
C16H14Cl2O5 |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
2-hydroxyethyl 2,2-bis(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C16H14Cl2O5/c17-11-1-5-13(6-2-11)22-16(15(20)21-10-9-19)23-14-7-3-12(18)4-8-14/h1-8,16,19H,9-10H2 |
InChI Key |
YIYCNCFDMMOPJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(=O)OCCO)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
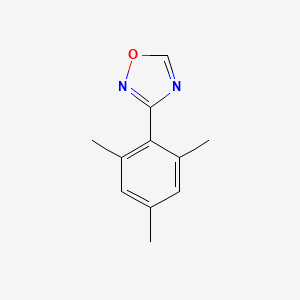
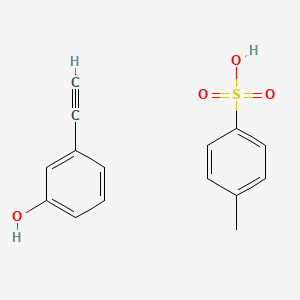
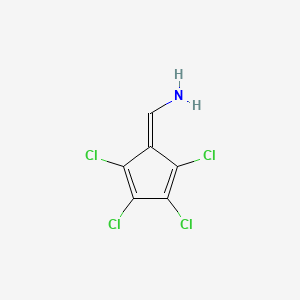
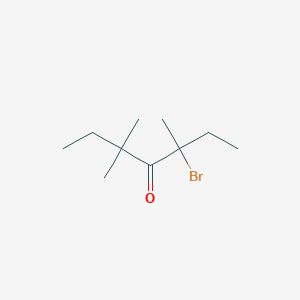
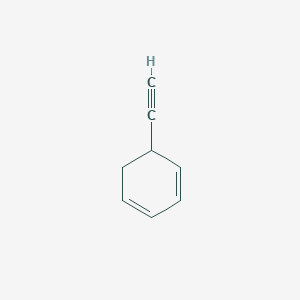
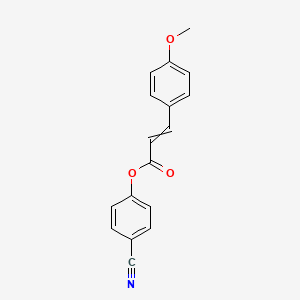
![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride](/img/structure/B14622996.png)

![4-[(Pyrazin-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14622999.png)
